molecular formula C14H7Cl3O3 B065931 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid CAS No. 179999-39-4

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid

Cat. No. B065931
CAS RN: 179999-39-4
M. Wt: 329.6 g/mol
InChI Key: ZFRWFIFVYRZJII-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring . It is functionally related to benzoic acid and 4-hydroxybenzoic acid .


Synthesis Analysis

The synthesis of 3,5-dichlorobenzoyl chloride, a related compound, involves a sulfonation reaction using benzoyl chloride as a raw material, followed by a catalytic chlorination reaction and a sulfur dioxide removal chlorination reaction . The sulfur dioxide removal chlorination reaction is carried out under the catalysis of quaternary phosphonium salt .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid can be viewed using Java or Javascript . The molecular formula is C14H7Cl3O3 and the molecular weight is 329.563 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid include its molecular formula, C14H7Cl3O3, and molecular weight, 329.563 . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .

properties

IUPAC Name

3,5-dichloro-4-(4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3O3/c15-9-3-1-7(2-4-9)13(18)12-10(16)5-8(14(19)20)6-11(12)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWFIFVYRZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170889
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid

CAS RN

179999-39-4
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179999394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-(4-chlorobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-4-(4-CHLOROBENZOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO2XS2KWL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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